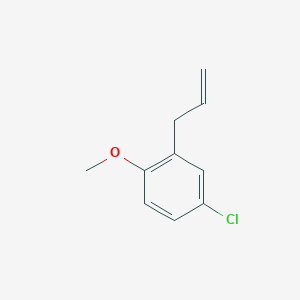

3-(5-Chloro-2-methoxyphenyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-3-4-8-7-9(11)5-6-10(8)12-2/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZLTRCPLPVGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546609 | |

| Record name | 4-Chloro-1-methoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105591-47-7 | |

| Record name | 4-Chloro-1-methoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Properties of 3 5 Chloro 2 Methoxyphenyl 1 Propene

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for 3-(5-Chloro-2-methoxyphenyl)-1-propene has not been publicly documented. However, the expected spectroscopic signatures can be predicted based on its structure:

¹H NMR: Protons on the allyl group would show characteristic signals, including those for the terminal vinyl protons and the methylene (B1212753) protons adjacent to the aromatic ring. The aromatic protons would appear as a set of signals consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The methoxy (B1213986) group would exhibit a singlet peak.

¹³C NMR: Ten distinct carbon signals would be expected, corresponding to the ten carbon atoms in the molecule.

IR Spectroscopy: Characteristic absorption bands would be present for the C=C stretching of the alkene and the aromatic ring, C-O stretching of the methoxy group, and C-Cl stretching.

Mass Spectrometry: The molecular ion peak would be observed at m/z 182.64, with a characteristic isotopic pattern due to the presence of a chlorine atom.

Chemical Reactivity and Mechanistic Investigations of 3 5 Chloro 2 Methoxyphenyl 1 Propene Analogues

Reactivity of the Propene Double Bond

The carbon-carbon double bond in the propene chain is an area of high electron density, making it susceptible to a variety of addition reactions. quora.com

Electrophilic Addition Reactions to the Alkene Moiety

Electrophilic addition reactions are a hallmark of alkenes. unacademy.comlumenlearning.com In these reactions, an electrophile attacks the electron-rich π bond of the alkene, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The regioselectivity of these additions to unsymmetrical alkenes like 3-(5-chloro-2-methoxyphenyl)-1-propene is generally governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. lumenlearning.compressbooks.pub

The mechanism involves two principal steps:

Electrophilic Attack: The electrophile attacks the π electrons of the double bond, forming a new sigma bond and a carbocation intermediate. libretexts.org The stability of the resulting carbocation determines the regiochemical outcome of the reaction. lumenlearning.com

Nucleophilic Attack: A nucleophile then attacks the electron-deficient carbocation, forming the final addition product. libretexts.org

Common electrophilic additions include the reaction with hydrogen halides (HX), water in the presence of an acid catalyst, and halogens. lasalle.edusavemyexams.com The rate of these reactions can be influenced by the stability of the carbocation intermediate; more stable carbocations are formed faster. libretexts.org

| Reagent | Electrophile | Nucleophile | Product Type |

|---|---|---|---|

| Hydrogen Halide (HX) | H⁺ | X⁻ | Alkyl Halide |

| Water (H₂O) with Acid Catalyst | H₃O⁺ | H₂O | Alcohol |

| Halogen (X₂) | δ⁺ X in polarized X-X | X⁻ | Dihaloalkane |

Olefin Metathesis and Transformations

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal complexes, notably those of ruthenium, molybdenum, and tungsten. wikipedia.orgmdpi.com This reaction has broad applications, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). organic-chemistry.orglibretexts.orgbeilstein-journals.org

The generally accepted mechanism, first proposed by Chauvin, involves the formation of a metal-alkylidene complex and a metallacyclobutane intermediate. mdpi.comlibretexts.org The reaction is typically driven by the formation of a volatile byproduct like ethylene, which can be removed from the reaction mixture. wikipedia.orgorganic-chemistry.org

For aryl propenes, cross-metathesis with other olefins can lead to the formation of new, more complex molecules. caltech.edu The development of highly active and functional-group-tolerant catalysts, such as Grubbs and Schrock catalysts, has significantly expanded the scope of olefin metathesis. wikipedia.orgorganic-chemistry.org Recent advancements have also focused on developing catalysts that are active in more environmentally friendly solvents like water. acs.orgnih.gov

| Reaction Type | Description | Typical Application |

|---|---|---|

| Cross-Metathesis (CM) | Exchange of substituents between two different alkenes. | Synthesis of complex alkenes. caltech.edu |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic alkene. | Synthesis of cyclic compounds. organic-chemistry.org |

| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic alkenes. | Synthesis of polymers with specific properties. libretexts.orgbeilstein-journals.org |

Radical Addition Reactions Involving the Propene Chain

In contrast to electrophilic addition, radical addition to the propene double bond can also occur, often leading to anti-Markovnikov products. utexas.edu This type of reaction is typically initiated by radicals generated from sources like peroxides or through photochemical means. libretexts.orglibretexts.org

The addition of hydrogen bromide (HBr) in the presence of peroxides is a classic example. The reaction proceeds via a radical chain mechanism:

Initiation: A radical initiator abstracts a hydrogen atom from HBr to generate a bromine radical. libretexts.org

Propagation: The bromine radical adds to the double bond to form the more stable carbon radical. This radical then abstracts a hydrogen atom from another molecule of HBr, regenerating the bromine radical and continuing the chain. libretexts.org

Termination: The reaction terminates when radicals combine.

This anti-Markovnikov regioselectivity arises because the initial addition of the bromine radical occurs at the less substituted carbon to produce the more stable secondary radical intermediate. libretexts.org This contrasts with the electrophilic addition of HBr, which proceeds through a more stable secondary carbocation, resulting in the Markovnikov product. utexas.edu

| Condition | Mechanism | Intermediate | Product | Regioselectivity |

|---|---|---|---|---|

| No Peroxides | Electrophilic | Secondary Carbocation | 2-Bromopropane | Markovnikov |

| Peroxides Present | Radical Chain | Secondary Radical | 1-Bromopropane | Anti-Markovnikov |

Polymerization Aspects of Aryl Propenes

Aryl propenes can undergo polymerization through various mechanisms, including radical, cationic, and coordination polymerization. pressbooks.pubyoutube.com The presence of the aromatic ring can influence the polymerization process and the properties of the resulting polymer.

In radical polymerization, an initiator generates a radical that adds to the double bond of the monomer, creating a new radical that propagates the chain. pressbooks.pub For unsymmetrically substituted monomers like aryl propenes, the addition typically occurs to form the more stable radical intermediate. pressbooks.pub

Cationic polymerization can be initiated by strong acids or Lewis acids. sigmaaldrich.com The reaction proceeds through a carbocationic intermediate. The stability of this carbocation is a key factor in the polymerization process.

Coordination polymerization, often employing metallocene catalysts, can provide a high degree of control over the polymer's stereochemistry (tacticity), leading to materials with specific properties. researchgate.netmdpi.com For example, polypropylene (B1209903) can be produced with different tacticities (isotactic, syndiotactic, atactic), which significantly affects its physical properties. mdpi.com

Reactivity Profile of the Chlorinated Aromatic Ring

The aromatic ring of this compound is generally less reactive towards addition reactions due to its aromatic stability. However, it can undergo substitution reactions.

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are typically electron-rich and undergo electrophilic substitution, they can be susceptible to nucleophilic aromatic substitution (SNA_r) under certain conditions. wikipedia.orgchemistrysteps.com For SNA_r to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group (such as a halide). wikipedia.orgmasterorganicchemistry.comlumenlearning.com

The reaction generally proceeds through an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by any electron-withdrawing groups present, particularly those at the ortho and para positions to the leaving group. masterorganicchemistry.comlibretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Electronic Effects on Electrophilic Aromatic Substitution

The reactivity of the benzene (B151609) ring in this compound analogues towards electrophilic aromatic substitution is significantly influenced by the electronic properties of its substituents: the chloro and methoxy (B1213986) groups. These substituents exert both inductive and resonance effects, which can either activate or deactivate the aromatic ring towards attack by an electrophile. libretexts.orgnih.gov

In contrast, the methoxy group (-OCH₃) is a strongly activating group. minia.edu.eg While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect, its primary influence comes from its powerful electron-donating resonance effect (+R). vaia.comvaia.com The lone pairs on the oxygen atom are delocalized into the π-system of the benzene ring, significantly increasing the electron density, particularly at the ortho and para positions. vaia.comdocsity.com This makes the ring much more susceptible to electrophilic attack at these sites. vaia.comdocsity.com

In this compound, the methoxy group is at position 2 and the chloro group is at position 5. The activating methoxy group directs incoming electrophiles to its ortho and para positions (positions 1, 3, and 5). The deactivating chloro group directs to its ortho and para positions (positions 4 and 6). The strong activating effect of the methoxy group generally dominates, making the positions ortho and para to it the most likely sites for electrophilic substitution.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| Chloro (-Cl) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para-directing |

| Methoxy (-OCH₃) | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | ortho, para-directing |

Influence of the Methoxy Substituent on Chemical Reactivity

The methoxy group plays a crucial role in enhancing the reactivity of the aromatic ring in this compound analogues. Its ability to donate electrons through resonance significantly outweighs its inductive electron withdrawal. vaia.comvaia.com This net electron donation enriches the π-system of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. vaia.comwebsite-files.com

The increased electron density is not distributed uniformly around the ring. Resonance structures show a significant buildup of negative charge at the carbon atoms ortho and para to the methoxy group. vaia.comdocsity.com This makes these positions the primary targets for electrophilic attack. The stabilization of the carbocation intermediate (the arenium ion) formed during electrophilic aromatic substitution is also a key factor. When the electrophile attacks at the ortho or para position, one of the resonance structures of the resulting carbocation places the positive charge directly adjacent to the methoxy group. docsity.com The lone pairs on the oxygen can then directly delocalize to stabilize this positive charge, a stabilizing interaction that is not possible when the attack occurs at the meta position. docsity.com

Studies on related methoxy-substituted aromatic compounds have consistently demonstrated this activating and directing effect. For instance, the rate of nitration of anisole (B1667542) (methoxybenzene) is about 10,000 times faster than that of benzene, highlighting the powerful activating nature of the methoxy group. libretexts.org

The methoxy group can also influence the reactivity and stability of the propene side chain, albeit to a lesser extent than its effect on the aromatic ring. The electronic nature of substituents on the phenyl ring can affect the stability of intermediates formed during reactions involving the side chain.

One common reaction of allylbenzenes is isomerization to the more stable 1-propenylbenzene derivatives. researchgate.net This reaction can be catalyzed by bases or transition metals. researchgate.net The electronic properties of the aromatic ring can influence the rate of this isomerization. For example, electron-donating groups like methoxy can increase the electron density of the π-system, which may affect the coordination of a metal catalyst to the double bond or influence the acidity of the benzylic protons, which are involved in base-catalyzed isomerization. Research on the isomerization of substituted allylbenzenes has shown that electron-rich substrates tend to react faster. nih.gov

Another important reaction of the side chain is oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the double bond or oxidize the benzylic position. libretexts.orglibretexts.orgscribd.com The presence of the electron-donating methoxy group can influence the susceptibility of the side chain to oxidation. The increased electron density in the ring can be relayed to the side chain, potentially affecting the stability of radical or cationic intermediates that may form during oxidation processes. libretexts.orglibretexts.org

The stability of the propene side chain itself is also influenced by the aromatic ring. The benzylic C-H bonds of the propene group are weaker than typical allylic C-H bonds due to the resonance stabilization of the resulting benzylic radical. The electron-donating methoxy group can further stabilize this benzylic radical, potentially making side-chain reactions that proceed through a radical mechanism, such as benzylic bromination, more facile. libretexts.orgthemasterchemistry.com

Derivatization and Functionalization Reactions

The propene side chain of this compound offers several avenues for chemical modification. These transformations are valuable for synthesizing a variety of derivatives with potentially different biological or material properties.

Isomerization: As mentioned previously, the allyl group can be isomerized to the thermodynamically more stable conjugated propenyl group. researchgate.net This is often achieved using a strong base like potassium hydroxide (B78521) or with transition metal catalysts. researchgate.net This transformation is a key step in the synthesis of various natural products and other complex molecules. researchgate.net

Oxidation: The double bond of the propene group is susceptible to oxidative cleavage. Treatment with strong oxidizing agents like potassium permanganate or ozone followed by a workup can lead to the formation of a benzaldehyde (B42025) derivative. nih.gov Milder oxidation conditions can lead to the formation of epoxides or diols.

Addition Reactions: The double bond can undergo various addition reactions. For example, hydrohalogenation (addition of H-X), hydration (addition of water), and halogenation (addition of X₂) can be used to introduce new functional groups to the side chain.

Hydroxylation: The side chain can undergo hydroxylation, a reaction catalyzed by enzymes like cytochrome P450 in biological systems. datapdf.com This process is believed to proceed via a radical mechanism. datapdf.com

Metathesis: The terminal alkene can participate in olefin metathesis reactions, allowing for the formation of new carbon-carbon bonds and the synthesis of more complex structures.

The chloro and methoxy groups on the phenyl ring can also be targets for chemical modification, although these transformations can be more challenging.

Demethylation of the Methoxy Group: The methoxy group can be cleaved to form a hydroxyl group. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). This transformation converts the methoxyarene into a phenol, which can then undergo a different set of reactions, such as O-acylation or O-alkylation.

Nucleophilic Aromatic Substitution of the Chloro Group: While nucleophilic aromatic substitution is generally difficult on unactivated aryl halides, it can be achieved under specific conditions, such as high temperatures and pressures, or by using transition metal catalysts (e.g., Buchwald-Hartwig amination, Ullmann condensation). These reactions allow for the replacement of the chloro group with other functionalities like amino, hydroxyl, or cyano groups.

Further Electrophilic Aromatic Substitution: As discussed in section 3.2.2, the aromatic ring can undergo further electrophilic substitution reactions. The positions of substitution will be directed by the existing chloro and methoxy groups. This allows for the introduction of additional substituents like nitro, acyl, or alkyl groups onto the aromatic ring, leading to a wide range of polysubstituted derivatives. For example, Friedel-Crafts acylation would likely occur at the positions activated by the methoxy group. msu.edu

Rearrangement Reactions of Phenylpropene Structures

The structural framework of phenylpropenes, characterized by a propylene (B89431) chain attached to a benzene ring, is susceptible to a variety of rearrangement reactions. These transformations are fundamental in synthetic organic chemistry and can be prompted by thermal energy, catalysts, or photochemical activation. The primary modes of rearrangement observed in analogues of this compound involve isomerization of the propene side chain and sigmatropic rearrangements.

One of the most common rearrangements in phenylpropene compounds is the migration of the double bond from the terminal (allyl, prop-2-en-1-yl) position to an internal (propen-1-yl) position, which is generally more thermodynamically stable due to conjugation with the aromatic ring. This isomerization can be catalyzed by acids, bases, or transition metals.

A pertinent example is the isomerization of eugenol (B1671780) (4-allyl-2-methoxyphenol), a structurally similar natural product. Under various catalytic conditions, eugenol rearranges to isoeugenol (B1672232). This reaction has been extensively studied using different catalytic systems, including conventional strong bases at high temperatures and more advanced heterogeneous catalysts. researchgate.net For instance, the use of a nickel-based catalyst has been shown to facilitate the isomerization to trans-isoeugenol with high efficiency, achieving a turnover frequency (TOF) up to 1,116 h⁻¹ with an activation energy of 61 kJ·mol⁻¹. researchgate.net Heterogeneous catalysts like HY zeolite have also been employed, yielding isoeugenol alongside deallylation products such as guaiacol. researchgate.net

Table 1: Catalytic Isomerization of Eugenol to Isoeugenol

| Catalyst System | Temperature | Time | Conversion/Selectivity | Reference |

| KOH | 423-493 K | - | ≤73% Conversion | researchgate.net |

| NiAl₃-HT | - | - | High Conversion | researchgate.net |

| HY Zeolite | 573 K | - | Main products are isoeugenol and guaiacol | researchgate.net |

| Ni Catalyst | Room Temp. | 30 min | >97% trans-isoeugenol | researchgate.net |

The mechanism for such isomerizations can vary. It has been proposed that the reaction can proceed through an intramolecular 1,3-hydrogen shift, particularly for olefins with an activated allylic hydrogen, or via a 1,2 addition-elimination mechanism when catalyzed by species like hydrocobalt carbonyl. acs.org In acid-catalyzed conditions, the mechanism likely involves an electrophilic addition of a proton to the double bond to form a carbocation intermediate, followed by elimination. nih.gov

Further illustrating this type of rearrangement is the isomerization of anethole (B165797) (1-methoxy-4-prop-1-enyl-benzene). The thermodynamically less stable (Z)-anethole can be formed from the more common (E)-anethole via photocatalysis. mdpi.com The selection of an appropriate photosensitizer is crucial for the efficiency of the conversion, with iridium-based catalysts demonstrating high efficacy. mdpi.com

Table 2: Photocatalytic Isomerization of (E)-Anethole to (Z)-Anethole

| Photosensitizer | Catalyst Loading (mol%) | Conversion (%) | Reference |

| Ir(p-tBu-ppy)₃ | 0.1 | up to 90% | mdpi.com |

| Thioxanthone | - | (E):(Z) ratio of 50:50 | mdpi.com |

Another significant class of rearrangements relevant to phenylpropene analogues is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.org This is a nih.govnih.gov-sigmatropic rearrangement that occurs in allyl phenyl ethers upon heating, yielding o-allylphenols. libretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orgrsc.org

The regioselectivity of the aromatic Claisen rearrangement is notably influenced by substituents on the benzene ring. For an allyl phenyl ether with a meta-substituted ring, an electron-withdrawing group, such as a bromo or chloro group, directs the allyl group to the ortho-position. wikipedia.org Conversely, an electron-donating group, like a methoxy group, directs the rearrangement to the para-position. wikipedia.org This directing effect is critical when considering the potential rearrangements of precursors to or derivatives of this compound.

While not a direct rearrangement of the phenylpropene itself, the Claisen rearrangement of a precursor like 1-allyloxy-2-chloro-5-methoxybenzene would be mechanistically significant. The principles of such sigmatropic shifts are fundamental to understanding the reactivity of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide critical information about the electronic environment, connectivity, and number of different types of protons in the this compound molecule. The expected spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the allyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would allow for the unambiguous assignment of each proton. For instance, the protons on the terminal double bond (=CH₂) and the adjacent methine proton (-CH=) would exhibit a characteristic complex splitting pattern. The three aromatic protons would appear as doublets or a doublet of doublets, with their specific chemical shifts indicating their position relative to the chloro and methoxy substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Two-Dimensional (2D) Techniques

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would confirm the total number of carbon atoms and indicate their chemical environment (e.g., aromatic, vinylic, aliphatic, methoxy). The chemical shifts would be influenced by the electronegativity of the attached chlorine and oxygen atoms.

To establish definitive structural connectivity, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments reveal correlations between protons and protons, protons and directly attached carbons, and protons and carbons over two or three bonds, respectively, which is essential for assembling the complete molecular structure from individual signals.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound would display absorption bands corresponding to the various bond vibrations within the molecule. Key expected peaks would include:

C-H stretching vibrations for the aromatic ring and the alkene group (typically above 3000 cm⁻¹).

C=C stretching vibrations for the aromatic ring and the propene double bond (around 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹, respectively).

C-O stretching for the methoxy group (around 1020-1250 cm⁻¹).

C-Cl stretching (in the fingerprint region, typically below 800 cm⁻¹).

Out-of-plane C-H bending vibrations that are characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the loss of fragments such as the allyl group or the methoxy group.

While specific, experimentally-derived data for this compound is not available in the searched sources, the application of the above-mentioned analytical techniques is the standard and necessary approach for its full and accurate characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Arylpropenes

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation and identification of volatile and semi-volatile organic compounds. ste-mart.com In the context of arylpropenes like this compound, GC facilitates the separation of the compound from any reaction byproducts or starting materials based on its boiling point and affinity for the GC column's stationary phase. creative-proteomics.com Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process leads to the formation of a molecular ion ([M]⁺) and a series of characteristic fragment ions. nih.gov

The resulting mass spectrum is a molecular fingerprint, providing both the molecular weight of the analyte and structural information based on its fragmentation pattern. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern of arylpropenes is often characterized by cleavage of the propylene side chain and fragmentation of the substituted aromatic ring. researchgate.netmiamioh.edu The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, with a distinctive [M+2] peak approximately one-third the intensity of the [M]⁺ peak. nih.gov

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | [C₁₀H₁₁ClO]⁺ | 182/184 |

| [M-CH₃]⁺ | [C₉H₈ClO]⁺ | 167/169 |

| [M-C₃H₅]⁺ | [C₇H₆ClO]⁺ | 141/143 |

| [C₇H₆Cl]⁺ | Tropylium-like ion | 125/127 |

Note: This table is illustrative, based on known fragmentation patterns of similar compounds. Actual fragmentation may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While GC-MS provides nominal mass data, high-resolution mass spectrometry (HRMS) offers the capability to measure the mass of an ion with extremely high accuracy, typically to within a few parts per million (ppm). researchgate.netlibretexts.org This precision allows for the unambiguous determination of a compound's elemental composition. uky.edu Unlike low-resolution instruments that measure mass to the nearest whole number, HRMS can distinguish between ions with the same nominal mass but different elemental formulas due to the slight mass differences between isotopes. nih.gov

For this compound, HRMS would be used to confirm the molecular formula, C₁₀H₁₁ClO. The experimentally measured accurate mass is compared to the theoretically calculated exact mass. A match within a narrow error tolerance (typically <5 ppm) provides strong evidence for the proposed elemental composition. nih.govazom.com This technique is invaluable for confirming the identity of newly synthesized compounds and differentiating between potential isomers or isobaric interferences. researchgate.net

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁³⁵ClO |

| Calculated Exact Mass | 182.0498 |

| Hypothetical Measured Mass | 182.0501 |

| Mass Error (ppm) | 1.65 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. acs.org For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower-energy π orbitals to higher-energy π* anti-bonding orbitals. The chromophore responsible for this absorption is the substituted styrene (B11656) system, where the phenyl ring is conjugated with the propene double bond.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands. The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are influenced by the substituents on the aromatic ring. acs.org The methoxy group (an auxochrome) and the chlorine atom can cause shifts in the λmax to longer wavelengths (bathochromic shift) and affect the absorption intensity compared to unsubstituted styrene. researchgate.net For example, styrene itself exhibits absorption maxima around 245 nm and 282 nm. nist.govresearchgate.net The substitution pattern on the phenyl ring in the title compound would likely lead to similar, but shifted, absorption bands.

Table 3: Expected UV-Vis Absorption Data for Arylpropenes

| Compound | Solvent | λmax (nm) | Notes |

| Styrene | Methanol | ~245, 282 | Reference compound. nist.govresearchgate.net |

| Poly(4-methoxystyrene) | Solid Film | ~278 | Example of a methoxy-substituted styrene derivative. researchgate.net |

| This compound | Ethanol (Typical) | Estimated ~250-290 | Expected absorption range based on related structures. |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

The analysis yields a set of crystallographic data that includes the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (the basic repeating unit of the crystal). While specific crystallographic data for this compound is not publicly available, data for related substituted phenyl derivatives provides insight into the type of information that would be obtained. doaj.orgacs.org

Table 4: Illustrative Crystallographic Data for a Substituted Aromatic Compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.8179 |

| b (Å) | 25.5550 |

| c (Å) | 3.9175 |

| α (°) | 90 |

| β (°) | 92.60 |

| γ (°) | 90 |

| Volume (ų) | 1283.22 |

| Z (Molecules per unit cell) | 4 |

Note: This data is for a representative crystalline organic molecule and serves as an example of the parameters determined by XRD analysis.

Applications and Research Directions

Given the lack of specific research on 3-(5-Chloro-2-methoxyphenyl)-1-propene, its applications are currently hypothetical. Potential areas of investigation could include:

Medicinal Chemistry: As a scaffold for the synthesis of new drug candidates. The combination of lipophilic (chloro, phenyl) and polar (methoxy) groups could be of interest for modulating pharmacokinetic properties.

Materials Science: As a monomer for the synthesis of specialty polymers with potentially unique optical or thermal properties.

Synthetic Intermediate: As a starting material for the synthesis of more complex molecules, leveraging the reactivity of its functional groups.

Further research is needed to determine the specific properties and potential applications of this compound.

Synthetic Strategies for this compound and Key Analogs

The synthesis of specifically substituted aryl-propene structures like this compound requires a multi-step approach involving the strategic introduction of functional groups onto both the aromatic ring and the aliphatic side chain. This article explores established and modern synthetic methodologies relevant to the construction of this compound and its analogs, focusing on the formation of the chloro-, methoxy-, and propene-functionalized phenyl core.

Computational and Theoretical Investigations of 3 5 Chloro 2 Methoxyphenyl 1 Propene

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the fundamental properties of molecules. However, no specific studies have been published on 3-(5-chloro-2-methoxyphenyl)-1-propene.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

There are currently no published Density Functional Theory (DFT) studies that have investigated the optimized molecular structure, bond lengths, bond angles, or electronic properties of this compound. Such studies would be invaluable for providing a foundational understanding of the molecule's geometry and electron distribution.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity. As of the latest literature review, no studies have reported the HOMO-LUMO energies or the energy gap for this compound.

Reactivity Descriptors and Analysis

The reactivity of a molecule can be predicted using various descriptors derived from computational methods.

Fukui Functions for Predicting Local Reactivity

Fukui functions are used to predict the most probable sites for nucleophilic, electrophilic, and radical attacks on a molecule. There are no available studies that have calculated the Fukui functions for this compound to identify its reactive centers.

Electrostatic Potential (ESP) Surface Mapping

Electrostatic Potential (ESP) surface maps are powerful for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. To date, no ESP surface maps for this compound have been published in the scientific literature.

Intermolecular Interactions and Aggregation Phenomena

The study of intermolecular interactions is critical for understanding the physical properties and aggregation behavior of a compound. There is currently no published research on the non-covalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking, that may govern the supramolecular chemistry of this compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state of a molecule. nih.govmdpi.com This analysis is based on the concept of dividing the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. The resulting Hirshfeld surface allows for the mapping of various properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contacts.

For a molecule like this compound, which contains a variety of atoms including chlorine, oxygen, carbon, and hydrogen, a diverse range of intermolecular interactions would be expected to stabilize its crystal packing. These interactions can be further elucidated and quantified using 2D fingerprint plots, which are generated from the Hirshfeld surface. researchgate.netcrystalexplorer.net These plots provide a summary of all intermolecular contacts by plotting the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface.

While a specific crystallographic study for this compound is not available, analysis of structurally similar compounds containing chlorophenyl and methoxyphenyl moieties allows for a reliable prediction of the principal intermolecular contacts. nih.govresearchgate.net The dominant interactions are anticipated to be H···H contacts, arising from the numerous hydrogen atoms in the molecule. Other significant contributions are expected from C···H/H···C, O···H/H···O, and Cl···H/H···Cl contacts.

Below is a table summarizing the anticipated percentage contributions of the most significant intermolecular interactions for this compound, based on data from analogous compounds. nih.govresearchgate.net

| Interaction Type | Predicted Percentage Contribution (%) |

| H···H | 45 - 55 |

| C···H/H···C | 20 - 30 |

| O···H/H···O | 5 - 15 |

| Cl···H/H···Cl | 5 - 10 |

| Other | < 5 |

The 2D fingerprint plot for this compound would be expected to show distinct spikes and wings corresponding to these specific interactions. The H···H contacts would appear as a large, diffuse region in the center of the plot. The C···H/H···C interactions, indicative of C-H···π interactions, would be represented by characteristic "wings." The O···H/H···O and Cl···H/H···Cl contacts would appear as sharper, more defined spikes, indicating their more localized and directional nature.

Analysis of Non-Covalent Interactions (Reduced Density Gradient - RDG)

The Reduced Density Gradient (RDG) analysis is a computational method that allows for the visualization and characterization of non-covalent interactions (NCIs) in molecular systems. rsc.org This technique is based on the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian matrix multiplied by the electron density, it is possible to distinguish between different types of non-covalent interactions, such as strong attractive interactions (e.g., hydrogen bonds), weak van der Waals interactions, and steric repulsion.

For this compound, an RDG analysis would reveal a complex network of non-covalent interactions. The presence of the methoxy (B1213986) group and the chlorine atom on the phenyl ring, along with the propene chain, would lead to a variety of interactions.

The key expected non-covalent interactions for this molecule include:

Van der Waals forces: These would be widespread throughout the molecule, particularly involving the hydrocarbon portions of the phenyl ring and the propene tail. In an RDG plot, these are typically characterized by large, low-density green isosurfaces.

Hydrogen bonds: Weak C-H···O and C-H···Cl hydrogen bonds are anticipated. The oxygen atom of the methoxy group and the chlorine atom can act as hydrogen bond acceptors. These would appear as small, disk-like isosurfaces between the donor and acceptor atoms, colored blue to indicate a stronger attractive interaction.

π-interactions: The aromatic ring can participate in π-π stacking or C-H···π interactions with neighboring molecules in a condensed phase. These are also classified as weak van der Waals interactions.

The RDG analysis provides a visual complement to the Hirshfeld surface analysis, offering a more detailed picture of the specific nature and spatial distribution of the non-covalent forces that govern the molecule's conformation and interactions with its environment.

Advanced Applications in Chemical Synthesis and Materials Science

Relevance in Materials Science

Monomeric Units for Polymer Synthesis and Modification

There is currently no available scientific literature detailing the use of 3-(5-Chloro-2-methoxyphenyl)-1-propene as a monomeric unit in polymer synthesis or for the modification of existing polymers.

Precursors for Functional Materials Development

Information regarding the application of this compound as a precursor for the development of functional materials is not found in the reviewed scientific and chemical databases.

Green Chemistry Principles in the Synthesis and Transformation of 3 5 Chloro 2 Methoxyphenyl 1 Propene

Maximizing Atom Economy and Minimizing Waste Generation

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. greenchemistry-toolkit.orgwikipedia.org The ideal atom economy is 100%, meaning all reactant atoms are found in the final product. wikipedia.org Traditional multi-step syntheses often suffer from poor atom economy, generating significant chemical waste. nih.gov

For the synthesis of 3-(5-chloro-2-methoxyphenyl)-1-propene, a hypothetical traditional route might involve a Wittig reaction. While often effective in terms of chemical yield, the Wittig reaction is known for its poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste. rsc.org

A greener alternative could be a cross-coupling reaction, such as a Heck or Suzuki coupling. These reactions, while still generating byproducts, can offer improved atom economy over classical methods. An even more atom-economical approach would be a direct olefination reaction that avoids the use of stoichiometric high-molecular-weight reagents.

To illustrate the concept, consider the following hypothetical comparison of synthetic routes to an analogue of the target compound.

Table 1: Illustrative Atom Economy Comparison for a Hypothetical Alkene Synthesis

| Reaction Type | Reactants | Desired Product | Byproducts | % Atom Economy (Illustrative) |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Alkene | Triphenylphosphine oxide, Salt | ~20-30% |

| Heck Coupling | Aryl halide, Alkene | Substituted Alkene | Halide salt, Base | ~60-70% |

| Direct C-H Alkenylation | Arene, Alkene | Substituted Alkene | Water | >90% |

This table presents illustrative values to demonstrate the concept of atom economy and does not represent actual experimental data for the synthesis of this compound.

Minimizing waste is directly linked to maximizing atom economy. jocpr.com By choosing reactions with high atom economy, the generation of byproducts that require disposal is inherently reduced. wikipedia.org

Utilization of Renewable Feedstocks and Environmentally Benign Reagents

The origin of starting materials is a key consideration in green chemistry. Traditionally, many chemical syntheses rely on petroleum-based feedstocks, which are finite resources. greenchemistry-toolkit.org A greener approach involves the use of renewable feedstocks derived from biomass. rjpn.org For a compound like this compound, this could involve sourcing the aromatic core from lignin (B12514952), a complex polymer abundant in plant biomass. greenchemistry-toolkit.org Phenolic compounds can be derived from lignin depolymerization, potentially providing a renewable starting point for the synthesis. greenchemistry-toolkit.org

The choice of reagents is also critical. The use of hazardous reagents should be avoided whenever possible. psu.edu For instance, in a potential halogenation step to introduce the chloro substituent, using a less hazardous chlorinating agent than elemental chlorine gas would be preferable. Similarly, when considering oxidation or reduction reactions of the propene moiety, the use of stoichiometric and often toxic heavy metal-based reagents like chromium or manganese oxides should be replaced with greener alternatives. Catalytic oxidation using molecular oxygen or hydrogen peroxide, for example, represents a more environmentally benign approach. greenchemistry-toolkit.org

Application of Catalysis for Enhanced Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions, all while being used in small quantities and often being recyclable. rjpn.org Catalytic reactions are inherently superior to stoichiometric ones in terms of atom economy and waste reduction. psu.edu

In the context of this compound, catalysis can be applied at various stages:

Synthesis: As mentioned, catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for forming the carbon-carbon bonds necessary to construct the molecule. These reactions often employ palladium, nickel, or copper catalysts. researchgate.net The development of highly active catalysts allows for very low catalyst loadings, minimizing metal contamination in the final product.

Transformations: The double bond in the propene side chain is a versatile functional group that can be transformed into other functionalities through catalytic methods. For example, catalytic hydrogenation can selectively reduce the double bond. jocpr.com Asymmetric hydrogenation, using chiral catalysts, could even introduce stereocenters with high enantioselectivity. Epoxidation of the double bond can be achieved using catalysts and green oxidants like hydrogen peroxide.

Table 2: Examples of Catalytic Transformations for an Alkene

| Transformation | Catalyst Type | Reagents | Green Advantage |

| Hydrogenation | Heterogeneous (e.g., Pd/C) or Homogeneous (e.g., Wilkinson's catalyst) | H₂ gas | High atom economy, clean reaction |

| Epoxidation | Titanium silicalite (TS-1) | H₂O₂ | Avoids chlorinated solvents and toxic oxidants |

| Hydroformylation | Rhodium or Cobalt complexes | CO, H₂ | Direct route to aldehydes, high atom economy |

This table provides examples of catalytic reactions applicable to alkenes and does not represent specific experimental results for this compound.

The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture by filtration and reused, simplifying product purification and reducing waste. bas.bg

Solvent Selection and Development of Solvent-Free Methodologies

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the total mass of materials used and contributing significantly to waste generation and potential pollution. rjpn.orgpsu.edu Green chemistry encourages the use of safer solvents, such as water, supercritical fluids (like CO₂), or ionic liquids, and ideally, the avoidance of solvents altogether. researchgate.net

For reactions involving this compound, the choice of solvent would be critical. Traditional organic solvents like dichloromethane (B109758) or toluene (B28343) could potentially be replaced with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME). researchgate.net

Solvent-free, or neat, reaction conditions are an even more attractive option. researchgate.net These reactions are often facilitated by grinding the solid reactants together (mechanochemistry) or by heating the neat mixture. researchgate.net For example, a Claisen-Schmidt condensation to form a chalcone, a related α,β-unsaturated ketone, can often be carried out under solvent-free conditions. bas.bg

Table 3: Hierarchy of Solvent Selection in Green Chemistry

| Preference Level | Solvent Class | Examples | Rationale |

| Most Preferred | None (Solvent-free) | Neat reactions, mechanochemistry | Eliminates solvent waste and exposure |

| Highly Recommended | Water, Supercritical Fluids | H₂O, scCO₂ | Benign, abundant, non-toxic |

| Recommended | Green Solvents | Ethanol, 2-MeTHF, CPME | Renewable, less toxic, biodegradable |

| To be Minimized | Traditional Organic Solvents | Toluene, Dichloromethane, DMF | Toxic, volatile, petroleum-derived |

Strategies for Reducing Derivatization Steps

In the synthesis of this compound and its derivatives, careful planning of the synthetic route can often circumvent the need for protecting groups. For example, if a reaction is to be performed on the propene side chain without affecting the aromatic ring, choosing a reagent or catalyst that is highly selective for the double bond would be crucial. The development of chemoselective catalysts is a key area of research in green chemistry that directly addresses this principle.

Conclusion and Future Research Outlook

Synthesis of Key Research Findings and Advances

Research into chloro- and methoxy-substituted aromatic compounds has yielded significant advances. For instance, the synthesis of chlorinated fungal metabolites like (1R,2S)-1-(3'-Chloro-4'-methoxyphenyl)-1,2-propanediol has been achieved using key steps like Sharpless asymmetric dihydroxylation, highlighting the progress in creating stereochemically complex molecules. nih.gov Similarly, the Claisen-Schmidt condensation is a well-established method for synthesizing related structures such as chalcones, which are noted for their potential chemotherapeutic properties. researchgate.netmdpi.com These synthetic strategies form the foundational knowledge base for approaching the synthesis of "3-(5-Chloro-2-methoxyphenyl)-1-propene."

Advances in catalysis are central to modern organic synthesis. The development of palladium-catalyzed cross-coupling reactions, for example, offers a facile and high-yielding method for creating N-1 substituted dihydrouracils, demonstrating excellent functional group tolerance. nih.gov Such catalytic systems could be adapted for the synthesis of complex arylpropenes. Furthermore, the direct reductive cross-coupling of nitroarenes to form N-substituted arylamines represents a step-economical approach that avoids protection and deprotection steps, showcasing progress toward more efficient and sustainable chemical processes. rsc.org

Emerging Trends and Challenges in Substituted Arylpropene Chemistry

A prominent trend in the chemistry of substituted arylpropenes and related structures is their increasing use as core motifs in medicinal chemistry and materials science. rsc.orgrsc.org Chalcones and other arylpropenone structures, for example, are actively investigated for their antiproliferative effects against various cancer cell lines. mdpi.com The functionalization of the aryl ring with substituents like chloro and methoxy (B1213986) groups is a key strategy for modulating the electronic properties and biological activity of these molecules.

Despite synthetic advances, significant challenges remain. A primary hurdle is achieving high regioselectivity and stereoselectivity. youtube.com In elimination reactions to form the propene double bond, the formation of undesired isomers can be a major issue, leading to lower yields and complicated purification processes. youtube.com For arylpropenes with multiple substitution sites, controlling the position of incoming groups during synthesis is a persistent challenge that often requires multi-step procedures or sophisticated directing group strategies. researchgate.net

Another emerging trend is the application of more sustainable and efficient synthetic methodologies. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times and energy consumption compared to conventional heating methods for creating complex polymers. springerprofessional.de The development of catalyst-free reactions, such as the regioselective synthesis of certain nitrogen-containing heterocycles, also points toward a future of more environmentally benign chemical manufacturing. duke.edu

Future Directions for Advanced Synthetic, Mechanistic, and Computational Studies

The future of research on "this compound" and its analogs will likely be driven by an integrated approach combining advanced synthesis, in-depth mechanistic studies, and powerful computational modeling.

Synthetic Directions:

Novel Catalytic Systems: There is a need to explore new transition metal catalysts (e.g., based on ruthenium or copper) and organocatalysts to improve the efficiency and selectivity of synthetic routes to substituted arylpropenes. researchgate.netmdpi.com This includes developing methods that work under milder conditions and tolerate a wider range of functional groups.

C-H Activation: Direct C-H activation/functionalization of the aromatic ring or the propene unit represents a highly atom-economical strategy that could streamline synthesis by avoiding the pre-functionalization of starting materials.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters (temperature, pressure, mixing), potentially improving yields, selectivity, and safety for key synthetic steps.

Mechanistic and Computational Studies:

Reaction Pathway Elucidation: Detailed mechanistic studies are crucial for understanding and overcoming challenges like poor regioselectivity. nih.gov Techniques such as kinetic analysis, isotopic labeling, and the identification of reaction intermediates can provide critical insights into reaction pathways. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction intermediates, helping to rationalize observed selectivity and predict the outcomes of new reactions. researchgate.net For "this compound," computational studies could predict its reactivity, electronic properties, and potential interactions with biological targets, thereby guiding experimental work.

Structure-Property Relationships: A systematic investigation combining synthesis of a library of related arylpropenes with computational analysis and experimental testing would be invaluable. This would help to establish clear structure-activity relationships (SAR) and structure-property relationships (SPR), accelerating the discovery of new functional molecules for applications in medicine and materials science. researchgate.net

By pursuing these integrated research avenues, the scientific community can unlock the full potential of "this compound" and the broader class of substituted arylpropenes.

Q & A

Basic Research Questions

Q. How can synthesis conditions for 3-(5-Chloro-2-methoxyphenyl)-1-propene be optimized to maximize yield?

- Methodological Answer : Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DOE) is critical. Evidence suggests that chlorination reagents like thionyl chloride and controlled reaction times (e.g., 6–12 hours at 60–80°C) minimize byproducts . Monitor progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substitution patterns on the phenyl ring and propene chain. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., C-Cl stretch at ~550 cm⁻¹). For purity, use HPLC with a C18 column and UV detection at 254 nm .

Q. Under what conditions does this compound exhibit instability?

- Methodological Answer : The compound is stable at room temperature in inert atmospheres but degrades under strong acids/bases (pH < 2 or >12) or prolonged UV exposure. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling. Use LC-MS to identify degradation products like demethylated or hydrolyzed derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond angles and torsional strain analysis. For poorly diffracting crystals, employ synchrotron radiation. Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to validate computational models .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) rings involving methoxy oxygen or chloro groups. Use Mercury software to visualize packing diagrams and quantify intermolecular distances (<3.5 Å for weak H-bonds). Correlate with solubility trends in polar vs. nonpolar solvents .

Q. How can contradictory pharmacological data (e.g., receptor binding vs. cellular assays) be reconciled for derivatives of this compound?

- Methodological Answer : Perform orthogonal assays:

- In vitro : Radioligand binding (e.g., IC₅₀ determination for target receptors).

- Cellular : Measure downstream signaling (e.g., cAMP or calcium flux) to assess functional activity.

Discrepancies may arise from off-target effects or metabolic instability; use metabolic stability assays (e.g., liver microsomes) and proteomics profiling .

Q. What strategies mitigate steric hindrance during functionalization of the propene chain?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.